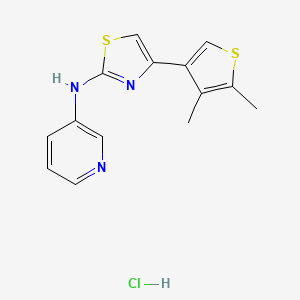

4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

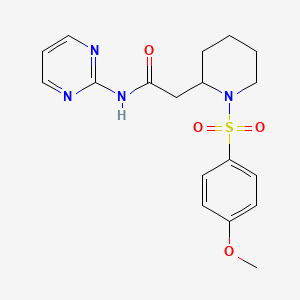

The compound 4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a derivative of thiazol-2-amine, which is a heterocyclic compound containing both sulfur and nitrogen within the thiazole ring. This particular derivative includes additional aromatic rings, namely the thiophene and pyridine, which are substituted with methyl groups and linked to the thiazole core. The compound is of interest due to its potential biological activities, which are often explored in pharmaceutical and medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazol-2-amine derivatives typically involves the reaction of substituted pyridines with thiourea or substituted thioureas. For instance, the synthesis of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, which are structurally similar to the compound , has been achieved by reacting (4-bromoacetyl)-2-chloropyridine with thiourea . This method could potentially be adapted to synthesize the target compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives is characterized by the presence of a thiazole ring fused to other aromatic systems. In the case of the compound of interest, the thiazole ring would be fused to a 4,5-dimethylthiophen-3-yl group and a pyridin-3-yl group. The molecular structure can be elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis . Additionally, X-ray crystallography can provide detailed insights into the crystal and molecular structure, as demonstrated for other related compounds .

Chemical Reactions Analysis

Thiazol-2-amine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group on the thiazole ring can undergo alkylation, acylation, and other transformations. The aromatic substituents may also partake in electrophilic substitution reactions. The specific reactivity of the compound would need to be investigated experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. The presence of methyl groups and the specific arrangement of the fused rings can affect these properties. The compound's antimicrobial properties have been explored, with similar structures showing excellent antifungal and antibacterial activities . Additionally, the antiproliferative properties against human cancer cell lines have been reported for related compounds, suggesting potential applications in cancer therapy .

科学的研究の応用

Generation of Diverse Chemical Libraries

Research by Roman (2013) discusses the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, including pyrazolines, pyridines, and thiazepines, showcasing the potential for creating a wide range of chemical entities for further pharmacological screening or material science applications Roman, 2013.

Non-Covalent Interactions Analysis

Zhang et al. (2018) synthesized compounds characterized by intricate non-covalent interactions, including hydrogen bonds and van der Waals forces. Their study provides insights into the structural features that influence molecular recognition and assembly, relevant for designing more effective drug candidates or novel materials Zhang et al., 2018.

Dynamic Tautomerism and Divalent N(I) Character

Bhatia, Malkhede, and Bharatam (2013) explored the dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, revealing complex isomeric structures and electron distribution. This research highlights the compound's potential in developing novel therapeutics by leveraging its unique electron donating properties Bhatia, Malkhede, & Bharatam, 2013.

Antifungal Activity

Jafar et al. (2017) synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives with heterocyclic compounds and tested their antifungal activity against Aspergillus species. This study suggests the potential use of structurally similar compounds in developing new antifungal agents Jafar et al., 2017.

特性

IUPAC Name |

4-(4,5-dimethylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2.ClH/c1-9-10(2)18-7-12(9)13-8-19-14(17-13)16-11-4-3-5-15-6-11;/h3-8H,1-2H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSXFXSWRHWZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=CSC(=N2)NC3=CN=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2516398.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)

![N-[1-(cyclopentylmethyl)piperidin-4-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2516405.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)

![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2516409.png)

![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)